3-(4(5)-Imidazolyl)propylguanidine
Overview
Description
3-(4(5)-Imidazolyl)propylguanidine is a chemical compound that features both an imidazole ring and a guanidine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, which is a common motif in many biologically active molecules, and the guanidine group, known for its strong basicity, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4(5)-Imidazolyl)propylguanidine typically involves the reaction of an imidazole derivative with a guanidine precursor. One common method is the reaction of 3-(4(5)-Imidazolyl)propylamine with a guanidine source such as S-methylisothiourea. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4(5)-Imidazolyl)propylguanidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The guanidine group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4(5)-Imidazolyl)propylguanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of biological pathways involving imidazole and guanidine groups.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(4(5)-Imidazolyl)propylguanidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. The guanidine group, being highly basic, can interact with acidic sites in enzymes or receptors, potentially inhibiting their activity. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring but lacks the guanidine group.
Arginine: Contains a guanidine group but lacks the imidazole ring.
Imidazole: The parent compound of the imidazole ring.
Uniqueness
3-(4(5)-Imidazolyl)propylguanidine is unique due to the presence of both the imidazole ring and the guanidine group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these functional groups .
Properties
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJPAPCRZIUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196739 | |
Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46129-28-6 | |
Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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